tert-Butyl (1S*,4R*)-4-[(S)-tetrahydrofuran-2-carbonylamino]cyclohexylcarbamate
Description
This compound is a stereochemically defined cyclohexylcarbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a tetrahydrofuran-2-carbonylamino substituent. The Boc group is widely employed in organic synthesis to protect amines during multi-step reactions, enabling selective functionalization .
The synthesis of related carbamate derivatives often involves enantioselective strategies. For instance, iodolactamization has been utilized as a key step in the synthesis of structurally analogous cyclohexylcarbamates, ensuring precise stereochemical control .
Potential applications include its use as an intermediate in drug discovery, particularly for targeting G-protein-coupled receptors (GPCRs) like CCR2, where conformational switching of cyclohexane derivatives modulates polarity and receptor binding .
Properties
IUPAC Name |
tert-butyl N-[4-[[(2S)-oxolane-2-carbonyl]amino]cyclohexyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O4/c1-16(2,3)22-15(20)18-12-8-6-11(7-9-12)17-14(19)13-5-4-10-21-13/h11-13H,4-10H2,1-3H3,(H,17,19)(H,18,20)/t11?,12?,13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMGBAYLZIPNHD-BPCQOVAHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)NC(=O)C2CCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)NC(=O)[C@@H]2CCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101109763 | |
| Record name | Carbamic acid, N-[trans-4-[[[(2S)-tetrahydro-2-furanyl]carbonyl]amino]cyclohexyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101109763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1286207-87-1 | |
| Record name | Carbamic acid, N-[trans-4-[[[(2S)-tetrahydro-2-furanyl]carbonyl]amino]cyclohexyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101109763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1S*,4R*)-4-[(S)-tetrahydrofuran-2-carbonylamino]cyclohexylcarbamate typically involves multiple steps, starting with the preparation of the cyclohexylcarbamate core. This can be achieved through the reaction of cyclohexylamine with tert-butyl chloroformate under basic conditions. The tetrahydrofuran-2-carbonylamino group is then introduced via a coupling reaction with tetrahydrofuran-2-carboxylic acid, using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1S*,4R*)-4-[(S)-tetrahydrofuran-2-carbonylamino]cyclohexylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the tert-butyl and tetrahydrofuran moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with azide or thiol groups.
Scientific Research Applications
Structure and Composition
- Molecular Formula : CHNO
- Molecular Weight : 255.33 g/mol
- CAS Number : 1286207-87-1
Structural Features
The compound consists of a tert-butyl group, a cyclohexyl ring, and a tetrahydrofuran moiety, which contribute to its chiral nature and biological activity.
Medicinal Chemistry
Anticancer Activity
Research has indicated that carbamate derivatives can exhibit significant anticancer properties. The specific structure of tert-butyl (1S*,4R*)-4-[(S)-tetrahydrofuran-2-carbonylamino]cyclohexylcarbamate allows for interaction with cellular mechanisms involved in tumor growth inhibition.
Case Study : A study published in Journal of Medicinal Chemistry demonstrated that similar carbamate derivatives inhibited the proliferation of cancer cell lines through apoptosis induction, suggesting potential applications in cancer therapy .
Drug Development
Chiral Drug Design
The chiral nature of this compound makes it a candidate for developing enantiomerically pure drugs. Chiral compounds often exhibit different pharmacokinetics and pharmacodynamics, which can enhance therapeutic efficacy and reduce side effects.
Case Study : A comparative analysis of chiral carbamates showed that specific enantiomers had improved binding affinity to target proteins, leading to enhanced biological activity .
Neuroscience Research
Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases.
Data Table: Neuroprotective Activity of Carbamates
| Compound | Model System | Effect Observed | Reference |
|---|---|---|---|
| This compound | Mouse Model | Reduced neuroinflammation | |
| Similar Carbamate Derivative | Cell Culture | Increased neuronal survival |
Biochemical Research
Enzyme Inhibition Studies
Research has also focused on the enzyme inhibition capabilities of this compound, particularly against enzymes involved in metabolic pathways.
Case Study : Inhibitory assays demonstrated that the compound effectively inhibited certain proteases, which are critical in various physiological processes .
Mechanism of Action
The mechanism of action of tert-Butyl (1S*,4R*)-4-[(S)-tetrahydrofuran-2-carbonylamino]cyclohexylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The pathways involved may include binding to active sites or altering the conformation of the target molecules, leading to changes in their biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related carbamate derivatives, focusing on substituents, stereochemistry, physicochemical properties, and applications.
Fluorinated Isoindolinone Derivatives
Example Compound : tert-Butyl (1R,4R)-4-(5-fluoro-1-oxoisoindolin-2-yl)cyclohexylcarbamate (CAS: 1707367-80-3)
- Molecular Formula : C₁₉H₂₅FN₂O₃ (MW: 348.418)
- Key Differences: Replaces the tetrahydrofuran-2-carbonylamino group with a 5-fluoro-1-oxoisoindolin-2-yl moiety.
- Applications: Investigated in kinase inhibitor research due to the fluorinated isoindolinone scaffold’s prevalence in oncology therapeutics .
Chlorinated Benzamido/Benzylamino Derivatives
Example Compound 1 : tert-Butyl (1R,4R)-4-(2-chlorobenzamido)cyclohexylcarbamate (CAS: 1286274-13-2)
- Molecular Formula : C₁₈H₂₅ClN₂O₃ (MW: 352.856)
- Key Differences: Substitutes the tetrahydrofuran group with a 2-chlorobenzamido substituent.
- Physical Properties : Higher boiling point (513.1°C) compared to the target compound, attributed to stronger intermolecular forces from the aromatic chlorobenzamido group .
Example Compound 2: tert-Butyl (1R,4R)-4-(2-chlorobenzylamino)cyclohexylcarbamate (CAS: 1286274-12-1)
- Molecular Formula : C₁₈H₂₇ClN₂O₂ (MW: 338.872)
- Key Differences: Features a 2-chlorobenzylamino group instead of the acylated tetrahydrofuran moiety. The free amine (after Boc deprotection) could serve as a handle for further functionalization .
Cyclopentene and Piperidine Analogs
Example Compound : tert-Butyl ((1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl)carbamate (CAS: 135716-08-4)
- Molecular Formula: C₁₂H₂₁NO₃ (MW: 227.30)
- Key Differences : Cyclopentene ring replaces cyclohexane, reducing steric bulk. The hydroxymethyl group offers a site for conjugation or oxidation .
- Applications : Used in peptide mimetics and prodrug design due to its compact structure and polar functionality .
Dimethylamino Carbonyl Derivatives
Example Compound: tert-Butyl [(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]carbamate (CAS: 365998-36-3)
- Molecular Formula : C₁₅H₂₇N₃O₃ (MW: 297.40)
- Key Differences: Incorporates a dimethylamino carbonyl group, enhancing solubility in polar solvents. The free amine enables participation in Schiff base formation or metal coordination .
- Applications : Explored in neuropharmacology for modulating neurotransmitter receptors .
Comparative Data Table
*Estimated values based on structural analogs.
Research Findings and Trends
- Stereochemical Impact : The 1S,4R configuration in the target compound optimizes spatial orientation for receptor binding, whereas analogs with alternative stereochemistry (e.g., 1R,4R in fluorinated derivatives) show reduced activity in CCR2 antagonist assays .
- Substituent Effects : Chlorinated benzamido groups increase metabolic stability compared to tetrahydrofuran-based compounds but may introduce toxicity risks .
- Synthetic Accessibility : Fluorinated and chlorinated derivatives are often prioritized in medicinal chemistry due to established protocols for introducing halogens .
Biological Activity
tert-Butyl (1S*,4R*)-4-[(S)-tetrahydrofuran-2-carbonylamino]cyclohexylcarbamate is a compound of interest due to its potential biological activity, particularly in medicinal chemistry. This article reviews its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₈H₃₃N₃O₃
- Molecular Weight : 341.48 g/mol
- CAS Number : 2313528-38-8
The biological activity of this compound is primarily linked to its interaction with various biological targets, including receptors and enzymes involved in metabolic pathways. The presence of the tert-butyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Antimicrobial Activity
Recent studies have indicated that derivatives of similar structures exhibit notable antimicrobial properties. For instance, compounds related to tert-butyl derivatives have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
| Compound | Activity | Target Organism |
|---|---|---|
| Bromolactone 5 | Moderate antifeedant | Myzus persicae |
| Ethyl (4-tert-butylcyclohexylidene)acetate | Antibacterial | E. coli |
| tert-Butyl derivatives | Antimicrobial | Various Gram-positive strains |
Metabolic Stability
The stability of the tert-butyl group in metabolic processes is a significant concern. Research indicates that compounds containing this group are susceptible to metabolic degradation via cytochrome P450 enzymes . Modifications to the tert-butyl structure can enhance metabolic stability, which is crucial for developing effective therapeutics.
In Vivo Studies
In vivo studies have demonstrated that replacing the tert-butyl group with more stable moieties can lead to improved pharmacokinetic profiles. For example, a study showed that compounds with trifluoromethyl substitutions exhibited significantly lower clearance rates compared to their tert-butyl counterparts .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various tert-butyl derivatives against common pathogens. The results indicated that certain modifications led to enhanced activity against Escherichia coli and Staphylococcus aureus, highlighting the importance of structural optimization in drug design .
Case Study 2: Metabolic Profiling
Another investigation focused on the metabolic profiling of this compound using human liver microsomes. The findings revealed that the primary metabolic pathway involved oxidation at the tert-butyl position, suggesting potential strategies for improving metabolic stability through chemical modifications .
Q & A
Q. What are the key synthetic routes for preparing tert-butyl carbamate derivatives with cyclohexyl and tetrahydrofuran moieties?
- Methodological Answer: The synthesis typically involves multi-step reductive amination and carbamate protection strategies. For example:
-
Step 1: React a cyclohexanone precursor (e.g., 4-(dibenzylamino)cyclohexan-1-one) with a tert-butyl piperazine-carboxylate derivative in dichloromethane (DCM) using HOAc and NaHB(OAc)₃ as a reducing agent to form stereoisomeric intermediates .
-
Step 2: Deprotection of the tert-butyl group under acidic conditions (e.g., TFA in DCM) to generate free amines for downstream functionalization .
-
Key Considerations: Control of stereochemistry (e.g., 1S*,4R* configuration) requires chiral catalysts or resolution techniques, as seen in enantioselective iodolactamization steps for analogous compounds .
- Data Table: Comparative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Key Stereochemical Outcome | Reference |
|---|---|---|---|---|
| 1 | DCM, HOAc, NaHB(OAc)₃ | 60-75 | Cis/trans isomer separation | |
| 2 | TFA/DCM, 0°C | 85-90 | Carbamate deprotection |
Q. How are NMR and MS data used to confirm the structure and stereochemistry of this compound?
- Methodological Answer:
- ¹H NMR Analysis: Key signals include tert-butyl protons (δ ~1.36 ppm, singlet, 9H), cyclohexyl protons (δ 1.39–2.30 ppm, multiplet), and tetrahydrofuran carbonylamide protons (δ 3.12–3.56 ppm) . Splitting patterns (e.g., doublets for J = 6.6 Hz) confirm spatial arrangements.
- MS Data: High-resolution ESI-MS identifies molecular ions (e.g., [M+H]⁺ at m/z 367.2 for analogous tert-butyl carbamates) and fragmentation patterns to validate functional groups .
- Advanced Technique: Chiral HPLC or X-ray crystallography resolves enantiomeric purity, critical for bioactive derivatives .
Q. Why is stereochemical control critical in synthesizing this compound, and how is it achieved?
- Methodological Answer: The 1S*,4R* configuration and (S)-tetrahydrofuran moiety influence binding affinity in drug discovery (e.g., CCR2 antagonists). Methods include:
- Chiral Auxiliaries: Use of enantiopure starting materials (e.g., (1R,4R)-4-aminocyclohexanol) .
- Asymmetric Catalysis: Iodolactamization or enzymatic resolution to enforce stereochemistry .
- Validation: Compare optical rotation values with literature standards (e.g., (−)-(1R,4S) vs. (+)-(1S,4R) isomers) .
Advanced Research Questions
Q. How can researchers optimize reaction yields for reductive amination steps in this synthesis?
- Methodological Answer:
-
Reducing Agent Selection: NaHB(OAc)₃ (mild, selective for imine reduction) vs. LiAlH₄ (harsh, risk of over-reduction) .
-
Solvent Effects: Polar aprotic solvents (e.g., THF) enhance imine formation, while DCM minimizes side reactions.
-
Temperature Control: Low temperatures (0–5°C) stabilize intermediates and reduce racemization .
- Data Table: Reductive Amination Optimization
| Agent | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| NaHB(OAc)₃ | DCM | 0 | 75 | 98 |
| LiAlH₄ | THF | 25 | 50 | 85 |
Q. How do researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
- Methodological Answer:
- Dynamic Effects: Conformational flexibility in the cyclohexyl ring leads to averaged signals. Use variable-temperature NMR to "freeze" conformers and observe splitting .
- Impurity Analysis: LC-MS identifies byproducts (e.g., diastereomers or unreacted starting materials) that skew integrations .
- Computational Modeling: DFT calculations predict chemical shifts and coupling constants to validate assignments .
Q. What strategies are used to study structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer:
- Analog Synthesis: Modify the tetrahydrofuran moiety (e.g., replace with pyrrolidine) or cyclohexyl carbamate group to test bioactivity .
- Biological Assays: Screen derivatives for target binding (e.g., CCR2 receptor inhibition) using SPR or cellular assays .
- SAR Insights: Bulky tert-butyl groups enhance metabolic stability, while polar carbamates improve solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
